methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Description
The exact mass of the compound this compound is 412.08414080 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-(2,4-dimethoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-26-11-5-7-13(15(9-11)27-2)20-18-22-23-16(24)12-6-4-10(17(25)28-3)8-14(12)21-19(23)29-18/h4-9H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRBYNUVUENHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of pharmacological properties. They have been reported to show inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature. This allows them to interact strongly with biological targets, potentially disrupting processes related to DNA replication. This disruption can inhibit the replication of both bacterial and cancer cells.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interact with dna. This interaction could potentially affect various biochemical pathways, leading to a broad spectrum of biological activities.
Pharmacokinetics
The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes, which could influence their absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication. This disruption can inhibit the replication of both bacterial and cancer cells, potentially leading to their death.
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability to this five-membered ring system, which could potentially influence its action and efficacy in different environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
